N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide

Synthetic chemistry Process optimization Route scouting

Researchers optimizing kinase inhibitor SAR face inconsistent purity and supply of 4,5-dimethylimidazole building blocks. This compound solves that with ≥95% purity, batch-specific CoA (NMR, HPLC, GC), and a 4.3× yield advantage via the bromo-precursor route. - Melting point 260-262 °C ensures identity verification across synthesis cycles. - Key Organics BIONET catalog integration supports fragment-based screening workflows. - Multi-vendor availability reduces single-source risk for procurement managers.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 40639-97-2
Cat. No. B1311754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethyl-1H-imidazol-2-yl)acetamide
CAS40639-97-2
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)NC(=O)C)C
InChIInChI=1S/C7H11N3O/c1-4-5(2)9-7(8-4)10-6(3)11/h1-3H3,(H2,8,9,10,11)
InChIKeyGEUWWFIMNCOZCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide: Chemical Identity & Procurement


N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide (CAS 40639-97-2; MDL MFCD09909729) is a disubstituted imidazole derivative with the molecular formula C₇H₁₁N₃O and a molecular weight of 153.18 g/mol . The compound features two methyl groups at the 4- and 5-positions of the imidazole ring and an acetamide substituent at the 2-position, classifying it as a 2-acetamidoimidazole . It is supplied as a crystalline solid with a melting point of 260–262 °C and a standard purity specification of ≥95% [1]. The compound is cataloged within the Key Organics BIONET portfolio (product code BF-0723) and is available from multiple international vendors including Bidepharm, AKSci, ChemScene, and Matrix Scientific [1].

Kinase inhibitor SAR: 2-Acetamidoimidazole scaffold supports TGF-β pathway inhibition studies
Fragment-based screening: Cataloged in BIONET library; molecular weight within fragment range
Coordination chemistry: Protected 2-amino precursor for spin-crossover or luminescent metal complexes
Multi-technique CoA: Batch-specific NMR, HPLC, GC documentation from multiple vendors

N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide: Why Generic Analogs Fall Short


The 4,5-dimethyl substitution pattern on the imidazole ring of this compound is not a trivial structural variation. The two methyl groups introduce steric hindrance at both adjacent ring positions, modulating the electronic environment of the imidazole nitrogens and altering hydrogen-bond donor/acceptor geometry relative to the unsubstituted N-(1H-imidazol-2-yl)acetamide (CAS 52737-49-2) or the mono-methyl analog N-(4-methyl-1H-imidazol-2-yl)acetamide (CAS 160041-61-2) . This steric and electronic modulation has been shown in the broader 2-acetamidoimidazole class to confer a superior pharmacokinetic profile compared to unsubstituted or mono-alkylated 2-aminoimidazoles, making indiscriminate substitution a risk to both biological activity and ADME properties [1]. Furthermore, the methylene-spacer variant N-((4,5-dimethyl-1H-imidazol-2-yl)methyl)acetamide (CAS 1355206-68-6) differs fundamentally in conformational flexibility and hydrogen-bonding capacity, precluding its use as a functional equivalent .

Steric 4,5-Dimethyl substitution alters hydrogen-bond geometry compared with unsubstituted or mono-methyl analogs; may shift target binding.
Conformation Methylene-spacer variant (CAS 1355206-68-6) differs in flexibility and H-bond capacity; functional equivalence not supported.
PK profile 2-Acetamido scaffold showed class-level PK advantage over 2-aminoimidazoles; analog with free amino group may not retain metabolic stability.

N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide: Quantitative Differentiation Evidence


Bromo vs. Chloro Ketone Condensation Yield

A direct comparison of two synthetic routes to N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide reveals a pronounced leaving-group effect on cyclocondensation yield. The 3-bromo-2-butanone route achieved approximately 56% yield, whereas the 3-chloro-2-butanone route under analogous conditions gave only approximately 13% yield . This ~4.3-fold yield advantage directly impacts cost-of-goods, waste generation, and scalability for procurement decisions involving custom synthesis or bulk acquisition.

Synthetic yield
Head-to-head
Bromo route~56%
Chloro route~13%
Route-dependent yield ~4.3× higher with bromo-precursor; informs procurement and scale-up planning.
Conditions not fully specified; confirm under intended process.
Synthetic chemistry Process optimization Route scouting

Melting Point Shift by 2-Acetamido Substitution

The introduction of the 2-acetamido group to the 4,5-dimethylimidazole core produces a dramatic elevation in melting point. N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide exhibits a melting point of 260–262 °C [1], compared to 121–122 °C for the parent 4,5-dimethylimidazole (CAS 2302-39-8) . This ~139 °C increase reflects strong intermolecular hydrogen bonding mediated by the acetamide moiety. In contrast, the melting points of N-(1H-imidazol-2-yl)acetamide and N-(4-methyl-1H-imidazol-2-yl)acetamide are not consistently reported across authoritative databases, indicating less crystalline character for these less-substituted analogs .

Melting point
Cross-study
260–262 °C
~139 °C higher than parent 4,5-dimethylimidazole; supports identity check via thermal analysis.
Mono-methyl & unsubstituted analogs lack consistent mp data.
Solid-state properties Purification Formulation Thermal stability

Molecular Weight and Lipophilicity Across Analog Series

The progressive addition of methyl groups to the imidazole core produces a stepwise increase in molecular weight and calculated lipophilicity. N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide has a molecular weight of 153.18 g/mol , representing a +22.4% increase over N-(1H-imidazol-2-yl)acetamide (125.13 g/mol, 0 methyl groups) and a +10.1% increase over N-(4-methyl-1H-imidazol-2-yl)acetamide (139.16 g/mol, 1 methyl group) . The predicted polar surface area (PSA) of the target compound is 57.78 Ų , which remains within the favorable range for oral bioavailability (<140 Ų) while the added methyl groups increase LogP by an estimated ~0.5–1.0 log units relative to the unsubstituted parent, based on standard fragment contribution methods.

MW & lipophilicity
Cross-study
Target153.18 g/mol
Mono-methyl139.16 (+10.1%)
Unsubstituted125.13 (+22.4%)
Incremental lipophilicity fine-tunes LogP for SAR without altering core pharmacophore.
PSA 57.78 Ų; HBD 2, HBA 4.
Physicochemical property comparison Drug-likeness Membrane permeability

2-Acetamidoimidazole Scaffold Pharmacokinetic Advantage

In a published structure–activity relationship study of TGF-β receptor 1 (TGF-βR1) inhibitors, 2-acetamidoimidazoles as a class were identified as attractive candidates for further optimization due to their superior pharmacokinetic profile relative to unsubstituted or alkylated 2-aminoimidazoles [1]. While N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide itself was not the specific compound in that study, it shares the identical 2-acetamidoimidazole core scaffold that conferred the PK advantage. The acylation of the 2-amino group was associated with retained target affinity and improved metabolic stability compared to the free 2-amino congeners [2]. No equivalent class-level PK data were identified for the methylene-spacer variant N-((4,5-dimethyl-1H-imidazol-2-yl)methyl)acetamide.

Scaffold PK advantage
Class-level
2-Acetamidoimidazoles reported superior PK vs. 2-aminoimidazoles in TGF-βR1 series
Class-level inference; specific PK data for this compound not identified.
Data to verify in target assay system.
Pharmacokinetics TGF-β receptor Kinase inhibitor ADME

Multi-Technique QC Documentation vs. Limited Characterization

Multiple independent vendors supply N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide with batch-specific certificates of analysis (CoA) that include orthogonal purity verification. Bidepharm provides NMR, HPLC, and GC characterization for each batch at a standard purity of 95%+ . Codow offers CoA documentation with melting point verification (260–262 °C) alongside purity specification (>95%) . AKSci confirms a minimum purity specification of 95% with full quality assurance backing for all batches . ChemScene similarly offers 95%+ purity with controlled storage and shipping conditions . In contrast, the mono-methyl analog N-(4-methyl-1H-imidazol-2-yl)acetamide (CAS 160041-61-2) and the unsubstituted parent N-(1H-imidazol-2-yl)acetamide (CAS 52737-49-2) have fewer vendors offering multi-technique batch CoA, and their melting points are inconsistently reported across databases .

QC documentation
Supporting
Multi-technique CoA (NMR, HPLC, GC) from ≥3 vendors; mp 260–262 °C consistently reported
Reliable batch-to-batch identity confirmation and documentation for procurement compliance.
Less-substituted analogs have limited CoA depth.
Quality control Batch release Analytical characterization Procurement compliance

N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide: Recommended Application Scenarios


Kinase Inhibitor SAR: Balanced Lipophilicity and Metabolic Stability

The 2-acetamidoimidazole scaffold has demonstrated a superior pharmacokinetic profile compared to 2-aminoimidazole congeners in the context of TGF-β receptor 1 inhibition [1]. For drug discovery programs targeting the kinome where metabolic stability is a key optimization parameter, the 4,5-dimethyl substitution offers a calculated molecular weight increase of 22.4% over the unsubstituted parent and 10.1% over the mono-methyl analog, with an estimated LogP elevation of ~0.5–1.0 units . This positions the compound as a strategic starting point for SAR exploration where incremental lipophilicity is needed without introducing additional heteroatoms or altering the core hydrogen-bonding pharmacophore. The availability of multi-technique batch CoA (NMR, HPLC, GC) from multiple vendors ensures reproducibility across iterative synthesis cycles .

Scale-Up Synthesis: Bromo-Precursor Route Selection

The documented ~56% yield for the 3-bromo-2-butanone route versus ~13% for the 3-chloro-2-butanone route provides a data-driven justification for selecting the bromo-precursor pathway in process development. This ~4.3-fold yield differential translates to proportionally lower raw material costs and reduced waste, making the bromo route the rational choice for pilot-scale or larger synthesis campaigns. Procurement teams can use this quantitative benchmark to negotiate precursor pricing, plan reagent inventory, and evaluate contract synthesis proposals.

Fragment-Based Drug Discovery: Library Integration and Hit Validation

The compound is cataloged within the Key Organics BIONET portfolio (BF-0723), which is integrated into established fragment libraries for FBDD screening [2][3]. Its molecular weight (153.18 g/mol) is within the typical fragment range (<300 Da), its PSA of 57.78 Ų supports favorable ligand efficiency metrics, and its high melting point (260–262 °C) provides a robust identity confirmation endpoint . Following fragment hit identification, the availability of batch-specific CoA documentation ensures that hit validation and follow-up synthesis are performed on well-characterized material, reducing the risk of false positives from impurity-driven activity .

Coordination Chemistry and Spin-Crossover Material Precursor

The 4,5-dimethylimidazol-2-yl moiety serves as a key ligating group in the design of spin-crossover iron(II) complexes and luminescent zinc(II)/cadmium(II) coordination compounds [4][5]. N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide, with its protected 2-amino functionality, can serve as a protected precursor for generating the free 2-amino-4,5-dimethylimidazole ligand upon deacetylation, or be used directly in coordination studies where the acetamide carbonyl participates in metal binding. The consistent melting point (260–262 °C) across vendors provides a reliable identity check for material used in reproducible coordination chemistry .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR
2-Acetamido scaffold with balanced lipophilicity
PK profile context; target engagement in TGF-β pathway assays
Scale-up synthesis
Bromo-precursor route yield advantage
Reproduce ~56% yield under optimized process conditions
Fragment-based screening
Fragment-appropriate MW; BIONET library integration
Hit confirmation with orthogonal biophysical methods
Coordination chemistry
Protected 2-amino ligand precursor
Deacetylation efficiency; metal binding stoichiometry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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